molecular formula C18H14Cl2N2OS2 B4621185 1-(2,4-dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)ethanone

1-(2,4-dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)ethanone

Cat. No. B4621185
M. Wt: 409.4 g/mol
InChI Key: DZDCXMRJUBYJMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step chemical processes, including acylation, cyclocondensation, and reduction reactions. For instance, Tolkunov et al. (2013) detail a method involving the acylation of pyrimidine derivatives and subsequent cyclocondensation to produce various heterocyclic compounds (Tolkunov et al., 2013). Similarly, Chen and Liu (2019) describe the base-catalyzed synthesis of tetrahydropyrido thieno pyrimidinone derivatives through sequential aza-Wittig/base-catalyzed cyclization (Chen & Liu, 2019).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through various analytical techniques, including X-ray crystallography and spectroscopic methods. The crystal structure analysis reveals details about the planarity of the thienopyridine ring system and the conformation of substituent groups (Jianchao Liu, 2007).

Chemical Reactions and Properties

Chemical reactions involving the compound and its derivatives include nucleophilic addition, cycloaddition, and Michael-type reactions. These reactions are instrumental in modifying the compound's structure and introducing new functional groups, thereby altering its chemical properties (Eynde et al., 1995).

Scientific Research Applications

Synthesis and Antibacterial Activity

Research has explored the synthesis of novel thieno[2, 3-d] pyrimidines, showcasing their potential antibacterial activity. This includes the development of compounds through the bromination and reaction with different substituted benzothiazoles, providing a foundation for further investigations into their use as antibacterial agents (Salahuddin, Sunil Kakad, & S. Shantakumar, 2009).

Material Science and Device Applications

The compound's structural motif has been utilized in the synthesis of materials for electronic applications. For instance, pyromellitic diimide-based copolymers incorporating similar thiophene units have been developed for use in ambipolar field-effect transistors, highlighting the compound's relevance in the advancement of organic electronic devices (Jinjun Shao, Jingjing Chang, Gaole Dai, & C. Chi, 2014).

Novel Transformations and Chemical Synthesis

Investigations into novel transformations of amino and carbonyl/nitrile groups within similar thieno[2,3-d]pyrimidine frameworks have been conducted. These studies provide insights into the synthesis of new derivatives with potential applications in medicinal chemistry and materials science (N. Pokhodylo, O. Shyyka, R. Savka, & M. Obushak, 2010).

Anticancer and Enzyme Inhibition Activities

There has been research into compounds containing similar structural elements for their potential in anticancer therapy and enzyme inhibition. The design, synthesis, and study of these compounds, including their interactions with biological targets, underscore the importance of such molecular structures in developing new therapeutic agents (Pei Huang, Juan Zhao, Yanhong Gao, Lingxia Jin, Qin Wang, Xiao-Hu Yu, X. Ji, & Jiu-Fu Lu, 2020).

Insecticidal Applications

The synthesis of pyrazole-based tetrahydropyrimidine derivatives, incorporating similar thiophene units, has demonstrated significant insecticidal activity. This highlights the potential of such compounds in agricultural applications, providing a pathway for the development of new insecticides (Karema N. M. Halim, S. K. Ramadan, S. Rizk, & M. El-hashash, 2020).

properties

IUPAC Name

1-(2,4-dichlorophenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2OS2/c19-10-5-6-11(13(20)7-10)14(23)8-24-17-16-12-3-1-2-4-15(12)25-18(16)22-9-21-17/h5-7,9H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDCXMRJUBYJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2,4-dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)ethanone
Reactant of Route 3
Reactant of Route 3
1-(2,4-dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)ethanone
Reactant of Route 4
Reactant of Route 4
1-(2,4-dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)ethanone
Reactant of Route 5
Reactant of Route 5
1-(2,4-dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)ethanone
Reactant of Route 6
Reactant of Route 6
1-(2,4-dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)ethanone

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